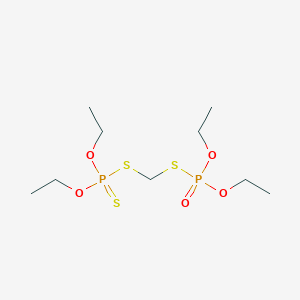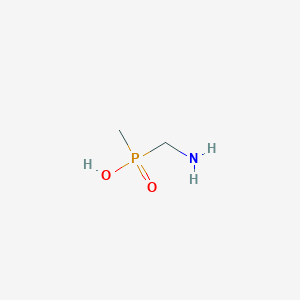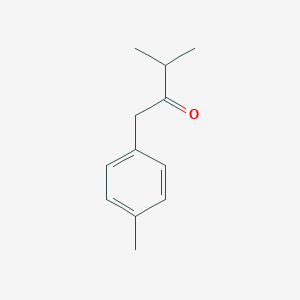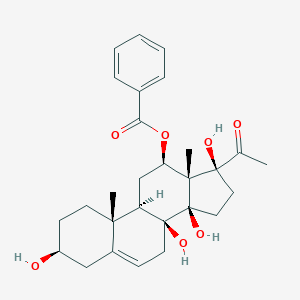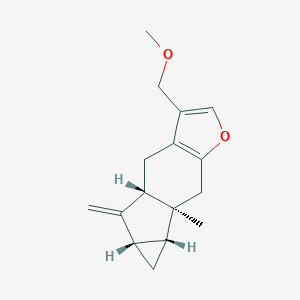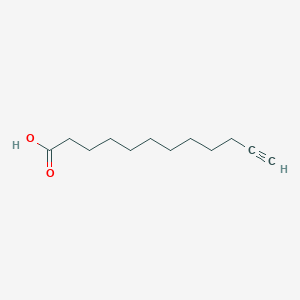
11-Dodecynoic acid
Vue d'ensemble
Description
11-Dodecynoic acid is a fatty acid with a terminal triple bond. This compound has been studied for its potential applications in various scientific fields.
Applications De Recherche Scientifique
Enzyme Inactivation : 11-Dodecynoic acid (11-DDYA) specifically inactivates hepatic cytochrome P-450 enzymes that catalyze omega- and omega-1-hydroxylation of lauric acid. This inactivation is essential for understanding the physiological role of these processes (Ortiz de Montellano & Reich, 1984).
Nuclear Magnetic Resonance Spectra Study : The N.M.R. spectra of dodecynoic acids, including this compound, have been recorded to distinguish between isomers with unsaturation near the molecule's centre (Gunstone & Ismail, 1967).
Mechanism-Based Inhibitors : Acetylenic analogues of substrates like 11-DDYA are efficient mechanism-based inhibitors, providing insights into the regiochemistry of cytochromes P450 oxygenation and enzyme inactivation (Helvig et al., 1997).
Plant Hydroxylase Inactivation : this compound is a potent and specific inactivator of the Vicia sativa lauric acid omega-hydroxylase, providing a tool for studying enzyme functions (Salaün et al., 1988).
Surface Functionalization : Grafting experiments with 11-phosphoundecanoic acid monolayers on Phynox surfaces for biomaterial applications demonstrate the utility of this compound derivatives in controlling surface properties (Devillers et al., 2009).
Polymer Synthesis : this compound has been used in the synthesis of (co)polyamides for potential UV powder coating applications, illustrating its role in developing new materials (Rejaibi et al., 2015).
Odor Evaluation : Biotechnological transformation of fatty acids, including 11-dodecenoic acid, into aldehydes, has provided insights into the scent profiles and potential applications in fragrance industries (Hammer et al., 2020).
Organic Synthesis : this compound is involved in stereoselective syntheses of natural compounds, demonstrating its utility in organic synthesis (Narasaka et al., 1977).
Radiotracer Synthesis : this compound derivatives have potential applications in radiotracer synthesis for Positron Emission Tomography (PET), contributing to advances in diagnostic imaging (Allard et al., 2008).
Thin Film Transistors : The use of this compound derivatives in self-assembled monolayers has shown promise in enhancing the performance of organic thin film transistors, indicating its potential in electronic applications (Zhefeng & Xianye, 2014).
Safety and Hazards
The safety data sheet for 11-Dodecynoic acid suggests that it should be stored in a freezer and supplied as a neat liquid . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Orientations Futures
Mécanisme D'action
Target of Action
11-Dodecynoic acid, also known as dodec-11-ynoic acid, is a medium-chain fatty acid
Mode of Action
One study suggests that acetylenic analogs of lauric acid, such as 10- and 11-dodecynoic acids, may interact with cytochrome p450 enzymes . These enzymes play a key role in the metabolism of various substances within the body.
Biochemical Pathways
Given its potential interaction with cytochrome p450 enzymes, it can be inferred that it may influence metabolic pathways involving these enzymes .
Pharmacokinetics
As a medium-chain fatty acid, it is likely to follow similar adme patterns as other compounds in this class .
Result of Action
Based on its potential interaction with cytochrome p450 enzymes, it may influence the metabolism of various substances within the body .
Analyse Biochimique
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of 11-Dodecynoic acid in laboratory settings. This would include data on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
While specific studies on this compound are lacking, a related compound, dodecanoic acid, has shown a clear negative dose-dependent effect on both attraction and oviposition in sand flies, with strong attraction and oviposition stimulation at low doses (0.01–0.1 µg), then switching to neutrality and repellence/deterrence at higher doses .
Metabolic Pathways
As a medium-chain fatty acid, it may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
dodec-11-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h1H,3-11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWMMYQRMAYPIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168638 | |
| Record name | 11-Dodecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16900-60-0 | |
| Record name | 11-Dodecynoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016900600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Dodecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dodec-11-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






